molecular formula C9H13NO B8753357 (3-Amino-2,4-dimethylphenyl)methanol CAS No. 885610-04-8

(3-Amino-2,4-dimethylphenyl)methanol

Cat. No.: B8753357
CAS No.: 885610-04-8
M. Wt: 151.21 g/mol
InChI Key: YVCNCCWEYVQDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-2,4-dimethylphenyl)methanol is a substituted benzene derivative featuring an amino group (-NH₂), two methyl groups (-CH₃) at positions 2 and 4, and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₉H₁₃NO (molar mass: 151.21 g/mol), with the SMILES notation CC1=CC(=C(C=C1CO)N)C and InChIKey HBSAEXCWLRAGJP-UHFFFAOYSA-N .

Properties

CAS No.

885610-04-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(3-amino-2,4-dimethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5,10H2,1-2H3

InChI Key

YVCNCCWEYVQDAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Methyl vs. Nitro vs. Boronate Groups: The nitro group in (3-Amino-5-nitrophenyl)methanol introduces electron-withdrawing effects, reducing basicity of the amino group, while the boronate ester in [3-Amino-4-(dioxaborolan-2-yl)phenyl]methanol enables cross-coupling reactions .

Synthetic Routes: this compound is likely synthesized via reduction of a nitrile or aldehyde precursor, whereas analogs like [3-Amino-4-(dioxaborolan-2-yl)phenyl]methanol require palladium-catalyzed borylation . Hydrazone derivatives (e.g., acetophenone-2,4-dimethylphenyl hydrazone) are synthesized using 2,4-dimethylphenylhydrazine HCl, showcasing the versatility of dimethylphenyl intermediates .

Physicochemical Behavior: Solubility: The hydroxymethyl group in all compounds confers water solubility, but nitro and boronate substituents reduce it significantly . Stability: Boronate esters are sensitive to hydrolysis, while methyl groups in this compound improve stability under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.